![molecular formula C13H18N2 B15123385 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine typically involves the construction of the bicyclic core followed by the introduction of the phenylamine group. One common approach is to start with a bicyclic precursor, such as 1-aza-bicyclo[2.2.2]octane, and then introduce the phenylamine moiety through a series of substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound .
化学反应分析
Types of Reactions
4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF or LDA in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
科学研究应用
Chemistry
In chemistry, 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with specific biological targets, making it useful in the study of enzyme mechanisms and receptor-ligand interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings .
作用机制
The mechanism of action of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. In receptor binding studies, it acts as a ligand that can either activate or inhibit receptor signaling pathways, depending on its specific structure and functional groups .
相似化合物的比较
Similar Compounds
1-Aza-bicyclo[2.2.2]octane: A precursor in the synthesis of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine, known for its use in organic synthesis.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in drug discovery and synthetic chemistry.
1-Azabicyclo[1.1.0]butane: A highly strained bicyclic compound with unique reactivity, used in the synthesis of cyclobutanes and azetidines.
Uniqueness
This compound stands out due to its specific combination of a bicyclic core with a phenylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various fields of research and industry .
属性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC 名称 |
4-(1-azabicyclo[2.2.2]octan-4-yl)aniline |
InChI |
InChI=1S/C13H18N2/c14-12-3-1-11(2-4-12)13-5-8-15(9-6-13)10-7-13/h1-4H,5-10,14H2 |
InChI 键 |
LOXGPUNLCBCZGB-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1(CC2)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


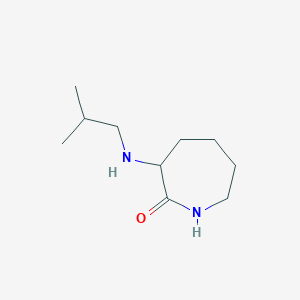

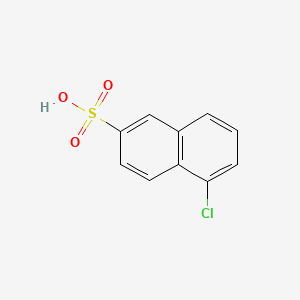
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
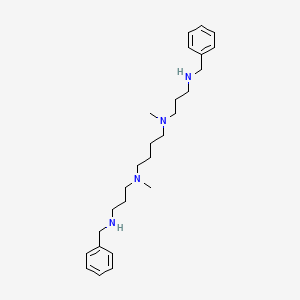
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)
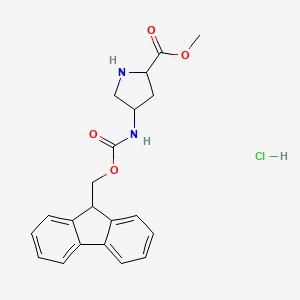
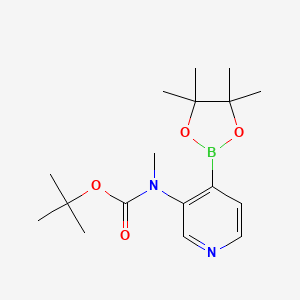
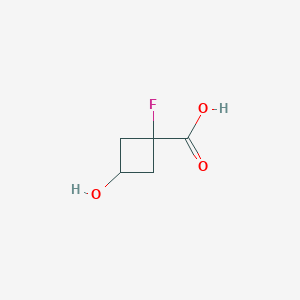
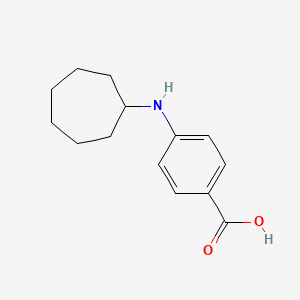
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
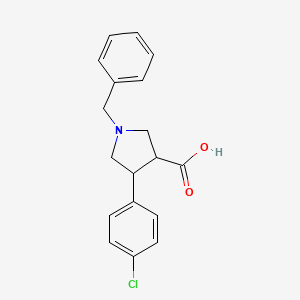
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
